1-(3-fluorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole
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Overview
Description
5-[1-(3-Fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1,3-thiazole is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the benzimidazole ring, which is further connected to a thiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-Fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1,3-thiazole typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole core, followed by the introduction of the fluorobenzyl group and the subsequent formation of the thiazole ring. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.
Formation of Benzimidazole Core: The synthesis begins with the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of Fluorobenzyl Group: The benzimidazole intermediate is then reacted with a fluorobenzyl halide in the presence of a base, such as potassium carbonate, to introduce the fluorobenzyl group.
Formation of Thiazole Ring: The final step involves the cyclization of the intermediate with a thioamide or a similar sulfur-containing reagent to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[1-(3-Fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
5-[1-(3-Fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Biological Studies: The compound is used in various biological assays to investigate its effects on cellular processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-[1-(3-Fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-phenylthiazole: This compound shares structural similarities with 5-[1-(3-Fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1,3-thiazole but differs in the presence of a triazole ring instead of a benzimidazole ring.
1-(3-Fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Another similar compound with a triazole ring and a carboxylic acid group.
Uniqueness
The uniqueness of 5-[1-(3-Fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1,3-thiazole lies in its specific combination of a fluorobenzyl group, a benzimidazole ring, and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H12FN3S |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
5-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C17H12FN3S/c18-13-5-3-4-12(8-13)10-21-15-7-2-1-6-14(15)20-17(21)16-9-19-11-22-16/h1-9,11H,10H2 |
InChI Key |
PNUQOUJSFUSHAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)F)C4=CN=CS4 |
Origin of Product |
United States |
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